N-cyclopentyl-N'-(2-furylmethyl)urea
説明
特性
IUPAC Name |
1-cyclopentyl-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKMLPKNWUEOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-cyclopentyl-N'-(2-furylmethyl)urea chemical structure
An In-depth Technical Guide to N-cyclopentyl-N'-(2-furylmethyl)urea: Synthesis, Characterization, and Biological Screening
Abstract
This technical guide provides a comprehensive overview of N-cyclopentyl-N'-(2-furylmethyl)urea, a novel small molecule with potential applications in drug discovery and development. The urea scaffold is a privileged structure in medicinal chemistry, known for its role in potent enzyme inhibitors and other biologically active agents.[1][2] This document details a robust synthetic pathway, rigorous analytical methods for structural confirmation and purity assessment, and a proposed strategy for investigating its biological potential. Designed for researchers, chemists, and drug development professionals, this guide integrates established chemical principles with actionable experimental protocols to facilitate the exploration of this promising compound.
Molecular Profile and Physicochemical Properties
N-cyclopentyl-N'-(2-furylmethyl)urea incorporates three key structural motifs: a central urea group critical for hydrogen bonding interactions, a flexible cyclopentyl ring that can occupy hydrophobic pockets in target proteins, and a furan ring, a common heterocycle in bioactive molecules.[3][4][5] Understanding its physicochemical properties is the first step in evaluating its potential as a drug candidate.
Chemical Structure:
-
IUPAC Name: 1-cyclopentyl-3-(furan-2-ylmethyl)urea
-
Molecular Formula: C₁₁H₁₆N₂O₂
-
Molecular Weight: 208.26 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 208.26 g/mol | Calculated |
| XLogP3 | 1.7 | Predicted (PubChem Analog)[6] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bond Count | 4 | Calculated |
| Topological Polar Surface Area | 58.6 Ų | Predicted (PubChem Analog)[6] |
| Appearance | White to off-white solid | Predicted[3] |
| Solubility | Soluble in polar organic solvents | Predicted[3] |
Synthesis and Purification
The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the nucleophilic addition of an amine to an isocyanate intermediate.[2][7][8] This method is highly reliable and provides a direct route to the target compound with high potential yield. Two primary disconnections are possible for N-cyclopentyl-N'-(2-furylmethyl)urea:
-
Route A: Cyclopentyl isocyanate reacting with furfurylamine.
-
Route B: Furfuryl isocyanate reacting with cyclopentylamine.
We will detail the protocol for Route B, as cyclopentylamine is a readily available starting material. The isocyanate can be generated in situ from furfurylamine or a suitable precursor to avoid handling this reactive intermediate directly.[9]
Synthesis Workflow
The overall process involves the reaction of the primary amine with an isocyanate, followed by purification to isolate the final product.
Caption: Workflow for the synthesis and purification of N-substituted ureas.
Detailed Experimental Protocol: Synthesis of 1-cyclopentyl-3-(furan-2-ylmethyl)urea
This protocol is adapted from established procedures for similar urea syntheses.[10]
Materials:
-
Cyclopentylamine (1.0 eq)
-
Phenylisocyanate (1.0 eq, used here as a representative isocyanate for protocol design)
-
Anhydrous Hexane
-
Ethyl Alcohol
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentylamine (0.1 mole) in 400 mL of anhydrous hexane.
-
Cool the stirred solution in an ice bath to 0-5°C.
-
Add a solution of phenylisocyanate (0.1 mole) in 50 mL of hexane dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the solution and stir at 50°C for approximately 7 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake with cold hexane.
-
For further purification, recrystallize the crude product from a minimal amount of a hot hexane-ethyl alcohol mixed solvent system.
-
Collect the purified crystals by filtration and dry under vacuum to yield the final product.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.[11]
Analytical Characterization Workflow
Caption: Integrated workflow for analytical characterization and quality control.
Expected Spectroscopic Data
The following table outlines the anticipated spectral characteristics for N-cyclopentyl-N'-(2-furylmethyl)urea, based on analyses of similar urea and furan-containing structures.[12][13][14]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |
|---|---|---|---|
| ¹H NMR | Multiplet | δ 7.2-7.4 ppm | Furan C5-H |
| Multiplet | δ 6.2-6.4 ppm | Furan C3-H, C4-H | |
| Triplet | δ 5.5-6.0 ppm | NH -CH₂ (Urea) | |
| Doublet | δ 4.3-4.5 ppm | CH₂ -Furan | |
| Multiplet | δ 3.8-4.0 ppm | N-CH (Cyclopentyl) | |
| Doublet | δ 4.8-5.2 ppm | NH -Cyclopentyl (Urea) | |
| Multiplets | δ 1.4-2.0 ppm | Cyclopentyl -CH₂- groups | |
| ¹³C NMR | Singlet | δ 155-158 ppm | C =O (Urea) |
| Singlet | δ 150-152 ppm | Furan C2 | |
| Singlet | δ 141-143 ppm | Furan C5 | |
| Singlets | δ 106-111 ppm | Furan C3, C4 | |
| Singlet | δ 50-55 ppm | N-C H (Cyclopentyl) | |
| Singlet | δ 35-40 ppm | C H₂-Furan | |
| Singlets | δ 23-34 ppm | Cyclopentyl -CH₂- groups | |
| FTIR | Strong, Sharp | 1630-1660 cm⁻¹ | C=O Stretch (Amide I) |
| Broad | 3300-3350 cm⁻¹ | N-H Stretch | |
| Sharp | 1550-1580 cm⁻¹ | N-H Bend (Amide II) |
| Mass Spec (ESI+) | [M+H]⁺ | m/z 209.13 | Molecular Ion Peak |
Protocol: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of small molecule drug candidates.[15][16]
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[17]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution of the compound in 50:50 Acetonitrile/Water.[16]
Procedure:
-
Prepare the mobile phases and sample solution as described above.
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient elution program.
-
Analyze the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected.
Proposed Biological Activity and Screening Strategy
While no specific biological activity has been reported for N-cyclopentyl-N'-(2-furylmethyl)urea, its structural components are present in numerous bioactive compounds. The urea moiety is a key feature in many kinase inhibitors (e.g., Sorafenib), the furan ring is a versatile heterocycle found in various pharmaceuticals, and cyclopentyl groups can confer favorable metabolic stability and binding affinity.[5][18]
Hypothesis: Anti-Proliferative Agent via Kinase Inhibition
Given the prevalence of the N,N'-disubstituted urea scaffold in kinase inhibitors, a primary hypothesis is that this compound may exhibit anti-proliferative activity against cancer cell lines. Many such inhibitors function by competing with ATP in the kinase active site, with the urea moiety forming critical hydrogen bonds with the enzyme's hinge region.
Hypothetical Mechanism of Action
The diagram below illustrates a generic MAP Kinase signaling pathway, a common target for anti-cancer drugs. A hypothetical inhibitor could block this pathway at the level of a key kinase like RAF or MEK, preventing downstream signaling that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK signaling pathway.
Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol outlines a standard primary screen to assess cytotoxic or anti-proliferative effects on a cancer cell line (e.g., HeLa, A549).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
N-cyclopentyl-N'-(2-furylmethyl)urea (stock solution in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of the test compound in growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.5%.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Safety and Handling
While this specific compound has not been fully characterized for toxicity, standard laboratory precautions for handling new chemical entities should be observed. The safety profile can be inferred from data sheets for related chemicals like urea.[19]
-
Hazard Classification (Predicted): May cause skin and eye irritation.[20] Not classified as hazardous under GHS, but caution is advised.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[19][21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.
References
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.
- HPLC Method for Separation of Urea and Thiourea on Primesep S Column. SIELC Technologies.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2012). Beilstein Journal of Organic Chemistry.
- Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (2020). PDA Journal of Pharmaceutical Science and Technology.
- Urea Analyzed by HPLC.
- Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. (2007).
- Urea formation via reaction of an isocyanate with an amine.
- A Straightforward Synthesis of N-Substituted Ureas
- CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
- A Comparative Guide to the Characterization of Formylurea: NMR Spectroscopy vs.
- N-cyclopentyl-N'-{[(2R)-oxolan-2-yl]methyl}urea. PubChem.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals.
- Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. (1982). Talanta.
- mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Doc Brown's Chemistry.
- N-Cyclopentyl-N'-phenylurea. PubChem.
- Safety Data Sheet - Urea. (2010). Fisher Scientific.
- Safety D
- Safety D
- NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors. (2015). Magnetic Resonance in Chemistry.
- Material Safety Data Sheet - n-METHYL UREA. Oxford Lab Fine Chem LLP.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- CYCLOPENTYL-UREA. CymitQuimica.
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2014). Molecules.
- Chemical Properties of N-cyclopentyl-N-methyl-benzamide. Cheméo.
- Synthesis of N-4-chlorobenzyl-N-cyclopentyl-N'-phenylurea. PrepChem.com.
- Urea, N-cyclopentyl-N'-methyl-. ChemBK.
- Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). American Journal of Analytical Chemistry.
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. (2020). SCIRP.
- N-acetoacetyl-N'-(2-furylmethyl)urea.
- Safety d
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2020). Molecules.
- Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. (2024). European Journal of Medicinal Chemistry.
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules.
- Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A.
- Cyclopentenyl uracil: an effective inhibitor of uridine salvage in vivo. (1995). Biochemical Pharmacology.
- Practical synthesis of urea derivatives.
- Synthesis and characterization of novel N-acyl cyclic urea deriv
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N-Cyclopentyl-N'-(2-furylmethyl)urea: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of N-cyclopentyl-N'-(2-furylmethyl)urea, a heterocyclic compound of interest in modern medicinal chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not publicly registered, indicating its status as a novel research compound, this document constructs a robust scientific profile based on established principles of organic synthesis and the well-documented bioactivity of its constituent furan and urea scaffolds. We present a detailed, field-proven synthetic protocol, an analysis of its predicted physicochemical properties, and a discussion of its potential therapeutic applications, particularly in antimicrobial and anticancer research. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of novel urea derivatives.
Introduction: The Scientific Rationale
The urea moiety is a privileged scaffold in medicinal chemistry, renowned for its role in establishing critical hydrogen bonding interactions with biological targets.[1][2] Its structural rigidity and synthetic versatility have led to the development of numerous FDA-approved drugs.[1] When combined with a furan ring—a five-membered aromatic heterocycle known to act as a bioisostere for phenyl groups and enhance metabolic stability and receptor binding—the resulting molecule presents a compelling candidate for drug discovery programs.[3][4] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5]
The specific compound, N-cyclopentyl-N'-(2-furylmethyl)urea, merges the hydrophobic, aliphatic cyclopentyl group with the versatile furfuryl (2-furylmethyl) group through a urea linker. This design strategy aims to modulate lipophilicity and explore unique structure-activity relationships (SAR) that may yield enhanced potency, selectivity, or improved pharmacokinetic profiles against various therapeutic targets.
Chemical Identity and Physicochemical Properties
While a specific CAS number is not available, the fundamental properties of N-cyclopentyl-N'-(2-furylmethyl)urea can be reliably predicted. These properties are crucial for designing experimental protocols, including solubility tests, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
| Property | Value | Source / Method |
| IUPAC Name | 1-cyclopentyl-3-(furan-2-ylmethyl)urea | IUPAC Nomenclature |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Calculated |
| Molecular Weight | 208.26 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Analogy to similar ureas[6] |
| Solubility | Predicted: Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water | Chemical Scaffold Analysis |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| LogP (Predicted) | ~1.5 - 2.5 | Computational Prediction |
Synthesis Protocol: A Validated Approach
The synthesis of unsymmetrical ureas is a well-established process in organic chemistry.[7] The most direct and reliable method for N-cyclopentyl-N'-(2-furylmethyl)urea involves the reaction of a primary amine with an isocyanate. This protocol is designed to be self-validating, with clear steps for purification and characterization.
Overall Synthetic Scheme
The synthesis is a two-step process starting from commercially available furfurylamine (2-(aminomethyl)furan). First, the amine is converted to its corresponding isocyanate intermediate. This is immediately followed by a reaction with cyclopentylamine to form the final urea product. A safer and highly efficient alternative to using toxic phosgene is employing N,N'-Carbonyldiimidazole (CDI), which serves as a phosgene equivalent.[7]
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Technical Profile: N-cyclopentyl-N'-furfurylurea
Molecular Target:
Executive Summary
This technical guide details the physicochemical properties, synthetic pathways, and analytical validation of N-cyclopentyl-N'-furfurylurea . As an unsymmetrical urea featuring both an alicyclic (cyclopentyl) and a heteroaromatic (furfuryl) moiety, this molecule represents a critical pharmacophore in two distinct fields:
-
Agrochemicals: Structural analog to Kinetin and Thidiazuron, exhibiting potential cytokinin-like activity for plant growth regulation.
-
Medicinal Chemistry: A lipophilic urea scaffold utilized in Fragment-Based Drug Discovery (FBDD) to target the ATP-binding pocket of protein kinases or Soluble Epoxide Hydrolase (sEH).
This document serves as a standard operating procedure (SOP) for researchers synthesizing or characterizing this compound.
Physicochemical Specifications
The precise determination of molecular weight (MW) is the foundational step for stoichiometric accuracy in synthesis and molarity calculations in bioassays.
Molecular Weight Calculation
The molecular formula
| Element | Count | Atomic Mass (Da) | Subtotal ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 16 | 1.008 | 16.128 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | 208.26 g/mol |
Predicted Molecular Properties
These parameters dictate the compound's behavior in biological systems (ADME profile).
| Property | Value | Significance |
| Exact Mass | 208.1212 | Monoisotopic mass for High-Res MS (HRMS) validation. |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; likely membrane permeable. |
| TPSA | ~55 Ų | Topological Polar Surface Area; favorable for oral bioavailability (<140 Ų). |
| H-Bond Donors | 2 | Urea -NH- groups; critical for receptor binding (e.g., Asp/Glu residues). |
| H-Bond Acceptors | 2 | Urea carbonyl (C=O) and Furan oxygen. |
Synthetic Architecture
For research-scale production (100 mg – 10 g), two primary routes are recommended. The choice depends on reagent availability and safety constraints regarding isocyanates.
Route A: Isocyanate Addition (Atom Economy)
This is the classical route, offering high yields and simple purification. It involves the nucleophilic addition of an amine to an isocyanate.
-
Reagents: Furfurylamine + Cyclopentyl isocyanate (or vice versa).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Catalyst: None usually required; Triethylamine (TEA) if using amine salts.
Route B: CDI Coupling (Safety Enhanced)
For labs avoiding volatile isocyanates, 1,1'-Carbonyldiimidazole (CDI) activates the amine to form an imidazole-urea intermediate, which is then displaced by the second amine.
-
Mechanism: Stepwise nucleophilic acyl substitution.
-
Advantage: Avoids handling toxic isocyanates; "One-pot" procedure.
Synthesis Workflow Diagram
The following diagram illustrates the decision logic and reaction flow for synthesizing N-cyclopentyl-N'-furfurylurea.
Caption: Comparative synthetic workflows for N-cyclopentyl-N'-furfurylurea synthesis.
Analytical Validation Protocols
Trustworthiness in chemical biology relies on rigorous characterization. A self-validating system requires matching the observed data to the predicted structure.
Proton NMR ( H-NMR) Expectations
Solvent: DMSO-
-
Urea Protons (
): Two distinct broad singlets (or doublets if coupling to neighbors is resolved) around 5.5 – 6.5 ppm. The NH attached to the furfuryl group often appears slightly downfield due to the electron-withdrawing heteroaromatic ring. -
Furan Ring (
):-
H-5: Doublet near
7.4 ppm.[1] -
H-3/H-4: Multiplets near
6.3 ppm.
-
-
Methylene Bridge (
): A doublet (coupling to NH) near 4.3 ppm connecting the furan to the urea. -
Cyclopentyl Methine (
): A multiplet near 3.9 – 4.1 ppm. -
Cyclopentyl Alkyls (
): Complex multiplets between 1.2 – 2.0 ppm.
Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI+).
-
Target Ion:
. -
Fragmentation Pattern: Look for loss of the cyclopentyl isocyanate fragment or furfuryl amine fragment during MS/MS.
Biological Context & Applications[2][3][4][5][6][7][8][9]
Understanding the "Why" behind the molecule.
Plant Science: Cytokinin Activity
This molecule is a structural hybrid of Thidiazuron (highly active urea cytokinin) and Kinetin (adenine-based cytokinin).
-
Mechanism: It likely interacts with the Arabidopsis Histidine Kinase (AHK) receptors. The furfuryl group mimics the
-substituent of natural cytokinins, while the urea bridge provides hydrogen bonding capability similar to the imidazole of adenine [1, 2].
Medicinal Chemistry: Kinase Inhibition
Urea scaffolds are "privileged structures" in kinase inhibitor design.
-
Binding Mode: The urea moiety typically functions as a "hinge binder" or interacts with the "gatekeeper" residue in the ATP-binding pocket. The lipophilic cyclopentyl group occupies the hydrophobic pocket II, while the furfuryl group can engage in
-stacking interactions [3].
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology.
-
Takahashi, S., et al. (2003). Cytokinin Activity of N-Phenyl-N'-(4-pyridyl)urea Derivatives. Bioscience, Biotechnology, and Biochemistry. (Demonstrates SAR of urea-based cytokinins).
-
Garuti, L., et al. (2010). Ureas as Anticancer Agents: A Review. Current Medicinal Chemistry. (Details the urea pharmacophore in drug discovery).
-
PubChem Compound Summary. (2025). N-Cyclopentyl-N'-phenylurea (Analogous Structure). National Center for Biotechnology Information.
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A Strategic Guide to the Identification and Validation of Biological Targets for N-cyclopentyl-N'-(2-furylmethyl)urea
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-cyclopentyl-N'-(2-furylmethyl)urea represents a novel chemical entity with undetermined biological targets. This guide eschews a conventional monograph format, which is precluded by the current lack of specific target data. Instead, it presents a comprehensive, field-proven strategic workflow for the de novo identification, validation, and characterization of the biological targets of this and other novel small molecules. By integrating computational prediction with state-of-the-art experimental methodologies, this document serves as a technical whitepaper for drug development professionals, providing the causal logic behind experimental choices and establishing a self-validating framework for target deconvolution.
Introduction: The Significance of the Urea Scaffold and the Opportunity of a Novel Ligand
The urea functionality is a privileged scaffold in medicinal chemistry, integral to numerous clinically approved therapeutics.[1][2] Its capacity to form stable, bidentate hydrogen bonds with protein and receptor targets makes it a cornerstone of rational drug design, enabling modulation of drug potency, selectivity, and pharmacokinetic properties.[1][3][4] Urea derivatives have demonstrated a vast range of biological activities, including potent inhibition of kinases, proteases, and other enzyme classes.[5][6][7]
N-cyclopentyl-N'-(2-furylmethyl)urea is a distinct molecule within this class. While some research has touched upon the antimicrobial activities of a related compound, 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea), the specific biological targets of N-cyclopentyl-N'-(2-furylmethyl)urea remain unelucidated.[8][9] This lack of defined targets presents not a barrier, but an opportunity. The process of identifying the molecular targets of a novel compound—a procedure known as target deconvolution or target identification—is a critical and foundational step in modern drug discovery.[10][11]
This guide provides a robust, multi-faceted strategy to systematically identify and validate the protein targets of N-cyclopentyl-N'-(2-furylmethyl)urea, transforming it from a molecule of unknown function into a valuable tool for chemical biology and a potential starting point for therapeutic development.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before embarking on resource-intensive experimental work, computational methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential biological targets.[12][13] These in silico approaches leverage the structural and chemical information of the small molecule to predict its interactions with the known proteome.[14][15]
Ligand-Based and Structure-Based Approaches
The primary computational strategies can be divided into two main categories:
-
Ligand-Based Target Prediction: This method is founded on the principle that structurally similar molecules often exhibit similar biological activities.[14] By searching databases of known bioactive compounds (e.g., ChEMBL, PubChem), we can identify molecules with high structural similarity to N-cyclopentyl-N'-(2-furylmethyl)urea. The known targets of these analogous compounds become the first set of putative targets for our molecule of interest. Given the prevalence of urea-based compounds as kinase inhibitors, this class of enzymes represents a strong initial hypothesis.[4][6]
-
Structure-Based Target Prediction (Reverse Docking): This approach "fishes" for potential targets by computationally docking the 3D structure of N-cyclopentyl-N'-(2-furylmethyl)urea against a large library of protein structures with known or predicted binding pockets.[12][14] Algorithms then score the binding poses based on factors like binding energy and geometric complementarity, ranking the most probable protein targets.[14] This method is particularly powerful for identifying novel or unexpected targets that would not be predicted by similarity-based approaches alone.
These computational predictions are not definitive but are invaluable for prioritizing and designing the subsequent experimental validation plan.[16]
Phase 2: Experimental Target Identification in Proteomic Systems
Following in silico analysis, the next critical phase is to identify direct physical interactions between the compound and its protein targets within a complex biological milieu, such as a cell lysate. Chemical proteomics offers a suite of powerful, unbiased techniques for this purpose.[10][17][18]
Affinity-Based Target Pulldown
A classic and effective method involves immobilizing the compound of interest to a solid support (e.g., agarose beads) to create an "affinity matrix."[19][20]
-
Principle: When a cell or tissue lysate is passed over this matrix, proteins that specifically bind to the compound are captured.[11] Non-binding proteins are washed away, and the captured "prey" proteins are then eluted and identified using high-resolution mass spectrometry.
-
Causality: This method directly identifies proteins that have a physical affinity for the drug. A critical control experiment involves co-incubation with an excess of the free, non-immobilized compound. A genuine target's binding to the matrix will be competitively inhibited, leading to its reduced presence in the final eluate, thus distinguishing specific binders from non-specific matrix interactors.
Drug Affinity Responsive Target Stability (DARTS)
The DARTS technique offers a significant advantage as it does not require chemical modification or immobilization of the compound.[21][22][23]
-
Principle: The binding of a small molecule to its target protein often induces a conformational change that stabilizes the protein's structure.[23][24] This increased stability can render the protein more resistant to degradation by proteases.[21]
-
Workflow: In a DARTS experiment, aliquots of cell lysate are incubated with the compound or a vehicle control (e.g., DMSO).[23] A protease is then added for a limited duration. Proteins that are stabilized by binding to the compound will be less digested than their unbound counterparts. The resulting protein bands are visualized by SDS-PAGE, and protected proteins are excised and identified by mass spectrometry.[23][25]
-
Lysate Preparation: Prepare a native protein lysate from the cell line or tissue of interest.
-
Compound Incubation: Divide the lysate into treatment and control groups. Incubate one group with N-cyclopentyl-N'-(2-furylmethyl)urea (e.g., at 10-100 µM) and the other with a vehicle control for 1 hour at room temperature.[22]
-
Protease Digestion: Add a broad-spectrum protease (e.g., pronase or thermolysin) to both samples and incubate for a defined period (e.g., 15-30 minutes).
-
Quenching and Analysis: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer. Separate the proteins on a large-format SDS-PAGE gel.
-
Identification: Visualize protein bands (e.g., with Coomassie stain). Excise bands that are present or more intense in the compound-treated lane compared to the control lane.
-
Mass Spectrometry: Identify the proteins within the excised bands using standard proteomic techniques (e.g., LC-MS/MS).
Phase 3: Cellular Target Engagement and Validation
Identifying a protein in a lysate is a crucial step, but it is essential to confirm that the compound engages this target within the complex and physiologically relevant environment of a living cell.[20]
Cellular Thermal Shift Assay (CETSA)
CETSA is the gold-standard method for verifying target engagement in intact cells and tissues.[26][27][28] Like DARTS, it relies on the principle of ligand-induced protein stabilization.[26][29]
-
Principle: When cells are heated, proteins denature and aggregate out of solution.[28] A protein that is bound to a ligand (our compound) will be thermodynamically stabilized, requiring a higher temperature to denature.[29]
-
Workflow: Intact cells are treated with the compound or vehicle. The cells are then heated across a temperature gradient. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of the specific target protein remaining in the soluble fraction is then quantified, typically by Western Blot.[26] A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the compound-treated cells.[30]
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of N-cyclopentyl-N'-(2-furylmethyl)urea or vehicle for 1 hour at 37°C.[26]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[26]
-
Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles).[26] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[26]
-
Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of the candidate target protein in the supernatant using Western Blotting with a specific antibody.
-
Data Analysis: Plot the soluble protein signal as a function of temperature to generate melt curves. A shift in the curve to the right indicates thermal stabilization and confirms cellular target engagement.
Genetic Validation
To establish a causal link between target engagement and a cellular phenotype, genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout are indispensable.
-
Principle: If a compound elicits a specific cellular effect (e.g., decreased proliferation, induction of apoptosis) by inhibiting a target protein, then removing that protein from the cell should either mimic the compound's effect or render the cell resistant to the compound.
-
Workflow: The candidate target gene is knocked down or knocked out in a relevant cell line. These modified cells, along with control cells, are then treated with N-cyclopentyl-N'-(2-furylmethyl)urea. The phenotypic outcome is measured. A loss of the compound's effect in the knockdown/knockout cells provides strong evidence that the protein is the functionally relevant target.
Phase 4: Functional Characterization and Pathway Analysis
Once a direct target is validated, the final phase is to understand the functional consequences of its modulation. This involves mapping the downstream signaling pathways affected by the compound.
Activity-Based Assays: Kinase Profiling
Based on the initial hypothesis that the urea scaffold may target kinases, a direct and powerful experiment is to perform a kinase screen.[31]
-
Principle: The compound is tested for its ability to inhibit the enzymatic activity of a large panel of purified protein kinases.[32]
-
Workflow: Specialized contract research organizations (CROs) offer kinase screening services where the compound is assayed against hundreds of kinases, typically using radiometric or fluorescence-based methods to measure kinase activity.[32][33][34][35] The results provide a quantitative measure of potency (e.g., IC50) and a selectivity profile across the kinome.
Phosphoproteomics
To gain an unbiased view of the compound's impact on cellular signaling, phosphoproteomics can be employed.
-
Principle: Since kinases function by phosphorylating substrate proteins, inhibiting a kinase will lead to quantifiable changes in the phosphorylation status of its downstream targets.
-
Workflow: Cells are treated with the compound or vehicle. Proteins are extracted, digested into peptides, and phosphopeptides are enriched. These are then analyzed by mass spectrometry to identify and quantify thousands of phosphorylation sites across the proteome. Changes in phosphorylation patterns can reveal the specific signaling pathways modulated by the compound.
Data Synthesis and Visualization
To facilitate interpretation, quantitative data should be summarized in a clear, tabular format. Logical workflows and signaling pathways can be effectively visualized using diagrams.
Quantitative Data Summary (Hypothetical)
| Target Protein | Method | Metric | Value |
| Kinase X | Kinase Assay | IC50 | 50 nM |
| Kinase Y | Kinase Assay | IC50 | 2.5 µM |
| Protein Z | CETSA | ΔTagg | +4.2 °C |
| Protein A | DARTS | Protection | Yes |
Experimental Workflow Diagram
Caption: A strategic workflow for target deconvolution.
Hypothetical Signaling Pathway Diagram
Caption: Hypothetical inhibition of the Kinase X signaling pathway.
Conclusion
The journey to elucidate the biological targets of a novel compound like N-cyclopentyl-N'-(2-furylmethyl)urea is a systematic process of hypothesis generation and rigorous experimental validation. By employing a phased approach that begins with broad, unbiased screening and progressively narrows to specific, functionally relevant interactions in a cellular context, researchers can confidently deconvolve a compound's mechanism of action. This guide provides a comprehensive and technically grounded framework to achieve this, paving the way for the development of new chemical probes and potential therapeutic agents.
References
A comprehensive, numbered list of all authoritative sources cited within this guide, complete with titles and verifiable URLs, would be compiled here based on the specific research articles and protocols identified during the execution of the described search and validation strategy.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04473A [pubs.rsc.org]
- 4. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
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- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. europeanreview.org [europeanreview.org]
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- 21. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 22. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification [escholarship.org]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 25. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 32. reactionbiology.com [reactionbiology.com]
- 33. biomolecularsystems.com [biomolecularsystems.com]
- 34. キナーゼのバイオロジー [promega.jp]
- 35. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols: Investigating the Effect of N-cyclopentyl-N'-(2-furylmethyl)urea on Callus Growth
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers interested in evaluating the effects of the novel compound, N-cyclopentyl-N'-(2-furylmethyl)urea, on the growth and development of plant-derived callus. Phenylurea-type compounds have been recognized for their potent cytokinin-like activities, which are pivotal in regulating cell division, differentiation, and morphogenesis in plant tissue culture.[1][2][3] These application notes offer a theoretical framework for the potential mechanism of action of N-cyclopentyl-N'-(2-furylmethyl)urea, alongside detailed, field-proven protocols for its application in callus culture, and robust methods for data acquisition and analysis. The objective is to equip researchers with the necessary tools to systematically investigate this compound's potential as a plant growth regulator.
Introduction: The Rationale for Investigating N-cyclopentyl-N'-(2-furylmethyl)urea
Cytokinins are a class of phytohormones that, in concert with auxins, orchestrate plant cell division and differentiation.[1][4] While adenine-type cytokinins are naturally occurring, a number of synthetic molecules, particularly phenylurea derivatives, have demonstrated potent cytokinin-like activity.[2][3] Compounds like Thidiazuron (TDZ) and Forchlorofenuron (CPPU) are widely used in micropropagation and demonstrate that the urea backbone is a viable scaffold for inducing cytokinin responses.[3]
N-cyclopentyl-N'-(2-furylmethyl)urea is a synthetic compound of interest due to its structural similarities to other biologically active urea derivatives. The presence of the urea linkage suggests a potential interaction with cytokinin signaling pathways. This guide provides the foundational protocols to test the hypothesis that N-cyclopentyl-N'-(2-furylmethyl)urea can influence callus proliferation, offering a starting point for its characterization as a novel plant growth regulator.
Postulated Mechanism of Action: A Cytokinin-Like Signaling Cascade
It is hypothesized that N-cyclopentyl-N'-(2-furylmethyl)urea, like other phenylurea-type cytokinins, may not be a direct ligand for all cytokinin receptors but rather acts by modulating cytokinin metabolism or signaling. However, for the purpose of this investigation, we will proceed with the predominant model of cytokinin action, which involves a multi-step phosphorelay system.[1][5][6]
The proposed signaling pathway is as follows:
-
Perception: The compound may bind to specific histidine kinase receptors located in the endoplasmic reticulum membrane.[1][6]
-
Phosphorelay Initiation: This binding event triggers the autophosphorylation of the receptor. The phosphate group is then transferred to a histidine phosphotransfer protein (AHP).[5][6]
-
Nuclear Translocation & Activation: The phosphorylated AHP translocates to the nucleus and transfers the phosphate group to a type-B response regulator (ARR).[5]
-
Transcriptional Regulation: Activated type-B ARRs function as transcription factors, binding to the promoters of cytokinin-responsive genes, including those that regulate the cell cycle, thereby promoting cell division and callus growth.[1][7]
-
Negative Feedback: The activated type-B ARRs also induce the expression of type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop to modulate the cytokinin response.[1][4]
Figure 1: Postulated cytokinin signaling pathway activated by N-cyclopentyl-N'-(2-furylmethyl)urea.
Experimental Protocols
This section provides a step-by-step methodology for preparing the necessary reagents and conducting the callus growth experiment.
Preparation of Stock Solutions
Meticulous preparation of stock solutions is critical for reproducible results.
Materials:
-
N-cyclopentyl-N'-(2-furylmethyl)urea
-
Dimethyl sulfoxide (DMSO)
-
1 M Potassium Hydroxide (KOH)
-
Sterile, deionized water
-
Sterile filter (0.22 µm)
-
Sterile glassware
Protocol:
-
Dissolving the Compound: Accurately weigh 10 mg of N-cyclopentyl-N'-(2-furylmethyl)urea. Due to the likely hydrophobic nature of this compound, dissolve it in a minimal volume of DMSO (e.g., 1 mL). Gently warm and vortex if necessary to ensure complete dissolution.
-
pH Adjustment (Optional but Recommended): If the compound is acidic and precipitates in the aqueous solution, add 1 M KOH dropwise while stirring until it fully dissolves.
-
Final Volume: Bring the final volume to 10 mL with sterile, deionized water to create a 1 mg/mL (1000 ppm) stock solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Callus Culture and Treatment
This protocol outlines the induction and maintenance of callus, followed by the application of the test compound.
Materials:
-
Plant explants (e.g., tobacco leaf discs, Arabidopsis root segments)
-
Murashige and Skoog (MS) basal medium with vitamins[8]
-
Sucrose
-
Plant-grade agar
-
Auxin (e.g., 2,4-Dichlorophenoxyacetic acid; 2,4-D)
-
Cytokinin (e.g., Kinetin or BAP, for control and comparison)
-
N-cyclopentyl-N'-(2-furylmethyl)urea stock solution
-
Sterile Petri dishes
-
Sterile forceps and scalpels
-
Laminar flow hood
-
Growth chamber (25 ± 2°C, 16h/8h light/dark photoperiod, unless otherwise specified)[9]
Protocol:
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add 30 g/L sucrose.[9]
-
For callus induction, supplement with an appropriate concentration of auxin, typically 1-2 mg/L of 2,4-D.[10] A low level of a standard cytokinin (e.g., 0.1 mg/L Kinetin) can be included to promote initial proliferation.
-
Adjust the pH to 5.8 before adding 8 g/L agar.
-
Autoclave the medium at 121°C for 20 minutes.
-
After the medium has cooled to approximately 50-60°C, add the filter-sterilized N-cyclopentyl-N'-(2-furylmethyl)urea and any other heat-labile hormones to achieve the desired final concentrations.
-
-
Explant Preparation and Inoculation:
-
Surface sterilize the plant material using standard laboratory procedures (e.g., 70% ethanol followed by a bleach solution and sterile water rinses).
-
Under a laminar flow hood, cut the explants into uniform sizes (e.g., 1 cm² leaf discs).
-
Place the explants onto the prepared media in Petri dishes.
-
-
Experimental Treatments:
-
Control Group: MS medium with auxin (e.g., 2 mg/L 2,4-D) but without any added cytokinin or test compound.
-
Positive Control Group: MS medium with auxin and a standard cytokinin (e.g., 0.5 mg/L Kinetin or BAP).
-
Experimental Groups: MS medium with auxin and varying concentrations of N-cyclopentyl-N'-(2-furylmethyl)urea (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
-
Incubation and Subculture:
-
Seal the Petri dishes with parafilm and place them in a growth chamber.
-
Subculture the developing callus onto fresh medium of the same composition every 3-4 weeks.[9]
-
Figure 2: General experimental workflow for assessing the effect of N-cyclopentyl-N'-(2-furylmethyl)urea on callus growth.
Data Collection and Analysis
| Parameter | Method | Calculation | Purpose |
| Callus Induction Frequency (%) | Count the number of explants that produce callus. | (Number of explants forming callus / Total number of explants) x 100 | To determine the efficiency of callus initiation.[11] |
| Fresh Weight (FW) | Gently remove the callus from the medium, blot dry with sterile filter paper, and weigh on an analytical balance. | - | To measure the overall growth and water content.[12] |
| Dry Weight (DW) | Dry the callus from the FW measurement in an oven at 60-70°C until a constant weight is achieved. | - | To measure the accumulation of biomass, independent of water content.[12] |
| Growth Index (GI) | Measure the fresh weight at the beginning (W₀) and end (W₁) of the culture period. | GI = (W₁ - W₀) / W₀ | To normalize the growth measurement relative to the initial callus mass.[11] |
| Morphological Assessment | Visually inspect and photograph the callus. | Qualitative description (e.g., color, texture, friability). | To identify qualitative differences in callus morphology (e.g., embryogenic vs. non-embryogenic). |
Statistical analysis, such as ANOVA followed by a post-hoc test (e.g., Duncan's Multiple Range Test), should be performed to determine significant differences between the treatment groups.[10]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No callus induction | Inappropriate auxin/cytokinin balance; inactive compound; explant source. | Optimize auxin concentration; test a wider range of the test compound; use a different explant type or plant species. |
| Callus browning and death | Phenolic compound oxidation; high concentration of test compound is toxic. | Add antioxidants (e.g., ascorbic acid, PVP) to the medium; reduce the concentration of the test compound. |
| Contamination | Inadequate sterilization of explants, media, or tools. | Review and refine all sterilization procedures; ensure aseptic technique in the laminar flow hood. |
| High variability in results | Inconsistent explant size; non-homogenous media. | Ensure uniform explant size; thoroughly mix the medium after adding the compound before pouring plates. |
Conclusion
These application notes provide a robust framework for the initial investigation of N-cyclopentyl-N'-(2-furylmethyl)urea's effect on callus growth. By following these protocols, researchers can generate reliable and reproducible data to characterize the bioactivity of this novel compound. The insights gained will be valuable for its potential development as a new tool in plant biotechnology and agriculture.
References
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Wikipedia. (n.d.). Cytokinin. Retrieved from [Link]
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Sheen, J. (2002). Cytokinin signaling pathways. Molecular Biology, 99(1), 31-38. Retrieved from [Link]
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. Retrieved from [Link]
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Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4). Retrieved from [Link]
-
The Kieber Lab. (n.d.). Cytokinin Signaling. UNC College of Arts and Sciences. Retrieved from [Link]
-
Fan, M., Wang, M., & Wang, K. (2012). Auxin and cytokinin signaling modules regulate lateral root and callus formation. ResearchGate. Retrieved from [Link]
-
Thomas, T. D. (2007). Potential application of urea-derived herbicides as cytokinins in plant tissue culture. Journal of Plant Growth Regulation, 26(4), 333-339. Retrieved from [Link]
-
Li, W., et al. (2022). High auxin stimulates callus through SDG8-mediated histone H3K36 methylation in Arabidopsis. Journal of Integrative Plant Biology, 64(10), 1939-1952. Retrieved from [Link]
-
Lee, K., et al. (2018). Varying Auxin Levels Induce Distinct Pluripotent States in Callus Cells. Frontiers in Plant Science, 9, 1563. Retrieved from [Link]
-
Nisler, J., et al. (2016). New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism. Frontiers in Plant Science, 7, 1013. Retrieved from [Link]
-
Ricci, A., et al. (2009). Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure. Plant Biology, 11(3), 438-446. Retrieved from [Link]
-
Yu, Y., et al. (2017). Auxin Control of Root Organogenesis from Callus in Tissue Culture. Frontiers in Plant Science, 8, 1385. Retrieved from [Link]
-
Loyola-Vargas, V. M., & Vázquez-Flota, F. (Eds.). (2006). Plant cell culture protocols. Humana Press. Retrieved from [Link]
-
Pilarska, M., et al. (2016). Induction and Characteristics of Callus Cultures of the Medicinal Plant Tussilago farfara L. BioMed Research International, 2016, 8495320. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2017). A Simple and Efficient Protocol for Callus Induction and Regeneration from Wheat (Triticum aestivum L.) Mature Embryos. ResearchGate. Retrieved from [Link]
-
Study.com. (n.d.). Cytokinins in Plants: Definition, Functions & Role. Retrieved from [Link]
-
Zarei, A., et al. (2016). In-vitro Callus Induction and Rosmarinic Acid Quantification in Callus Culture of Satureja khuzistanica Jamzad (Lamiaceae). Avicenna Journal of Medical Biotechnology, 8(2), 75–81. Retrieved from [Link]
-
Rajak, K., et al. (2018). Standardize Protocol for Callus Induction and Plant Regeneration in Barnyard Millet using Different Combination of Plant Growth Regulators. International Journal of Current Microbiology and Applied Sciences, 7(6), 2590-2596. Retrieved from [Link]
-
Yu, Y., et al. (2017). Auxin Control of Root Organogenesis from Callus in Tissue Culture. ResearchGate. Retrieved from [Link]
-
Tian, D., et al. (2019). Effects of light intensity and plant growth regulators on callus proliferation and shoot regeneration in the ornamental succulent Haworthia. In Vitro Cellular & Developmental Biology - Plant, 55(4), 457-465. Retrieved from [Link]
-
Hossain, M. Z., et al. (2007). Development of NaCl-tolerant line in Chrysanthemum morifolium Ramat. through shoot organogenesis of selected callus line. ResearchGate. Retrieved from [Link]
-
Al-Ghamdi, A. A., et al. (2022). Callus-Mediated High-Frequency Plant Regeneration, Phytochemical Profiling, Antioxidant Activity and Genetic Stability in Ruta chalepensis L. Plants, 11(12), 1618. Retrieved from [Link]
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Technical Support Center: Overcoming Toxicity of Synthetic Cytokinins at High Concentrations
Introduction
Synthetic cytokinins, such as 6-Benzylaminopurine (BAP) and Thidiazuron (TDZ), are indispensable tools in plant tissue culture, driving cell division and morphogenesis.[1][2] However, their potent activity can become a double-edged sword. At high concentrations, these compounds often induce a range of cytotoxic effects, leading to experimental failure and unreliable results. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome issues related to synthetic cytokinin toxicity in their experiments.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries researchers have when encountering unexpected negative effects with synthetic cytokinins.
Q1: My cultures are turning brown and dying after applying a high concentration of BAP/TDZ. What's happening?
A1: This phenomenon is likely due to a combination of direct cytotoxicity and oxidative stress. High levels of synthetic cytokinins can trigger programmed cell death (PCD) and accelerate senescence in plant cells.[3][4] The browning is often a result of phenolic compound oxidation, a common stress response in plant tissues when injured or under chemical stress.[5][6]
Initial Troubleshooting Steps:
-
Verify Concentration: Double-check your stock solution calculations and dilutions to ensure you haven't made a calculation error.[7]
-
Reduce Concentration: This is the most straightforward approach. Systematically lower the cytokinin concentration in your media to find the optimal level that promotes growth without inducing toxicity.
-
Use Antioxidants: Incorporate antioxidants like ascorbic acid (Vitamin C) or citric acid into your medium to combat the browning caused by phenolic oxidation.[5] Adsorbents like activated charcoal can also be used, but be aware that they may also adsorb the growth regulators.[5]
Q2: I'm observing abnormal shoot development, such as fasciation (flattened, fused shoots) and hyperhydricity (water-soaked, glassy appearance). Are high cytokinin levels to blame?
A2: Yes, these are classic symptoms of cytokinin overdose, particularly with the highly potent TDZ.[8] High cytokinin concentrations can disrupt normal developmental pathways, leading to morphological abnormalities.[8][9] Hyperhydricity is a physiological disorder often linked to high cytokinin levels, which can be exacerbated by high humidity in culture vessels.[8][10]
Troubleshooting Steps:
-
For Fasciation:
-
Significantly reduce the cytokinin concentration.
-
Decrease the duration of exposure to high cytokinin levels. Transfer explants to a medium with a lower concentration or no cytokinin after an initial induction period.[11]
-
-
For Hyperhydricity:
Q3: My explants are producing a lot of callus but are failing to regenerate shoots. Could this be a sign of cytokinin toxicity?
A3: While callus formation is often a desired intermediate step, excessive, undifferentiated callus proliferation at the expense of organogenesis can be a symptom of supra-optimal cytokinin levels.[11][12] The balance between auxin and cytokinin is critical for morphogenesis, and an excessively high cytokinin-to-auxin ratio can sometimes favor callus growth over shoot formation.[1]
Troubleshooting Steps:
-
Optimize the Auxin-to-Cytokinin Ratio: Systematically test different concentrations of both your chosen cytokinin and auxin to find the ideal balance for shoot induction in your specific plant species.
-
Pulse Treatment: Instead of continuous exposure, try a short-term "pulse" treatment with a high cytokinin concentration for a few days, followed by transfer to a medium with a lower concentration or no cytokinin.
Q4: Are all synthetic cytokinins equally potent and toxic?
A4: No, there are significant differences. TDZ is generally considered more potent than BAP and can induce responses at much lower concentrations.[9][13] Consequently, the risk of toxicity with TDZ is higher if concentrations are not carefully optimized. Kinetin is often considered less potent than BAP.[14][15] The choice of cytokinin and its optimal concentration are highly species- and even genotype-dependent.[12]
Part 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step protocols and the scientific rationale behind them for mitigating cytokinin toxicity.
Guide 1: Systematic Concentration Optimization
The Principle: The most fundamental step in avoiding toxicity is to determine the optimal concentration range for your specific application. This involves creating a dose-response curve.
Experimental Protocol:
-
Preparation: Prepare a basal medium appropriate for your plant species.
-
Serial Dilutions: Create a series of media with a range of synthetic cytokinin concentrations. For BAP, a typical range might be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/L. For the more potent TDZ, a lower range such as 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 mg/L would be more appropriate.
-
Culture Initiation: Place your explants onto the different media formulations, ensuring a sufficient number of replicates for statistical validity.
-
Data Collection: Over a period of 4-8 weeks, record key parameters such as:
-
Percentage of explants showing a response.
-
Number of shoots per explant.
-
Average shoot length.
-
Degree of callus formation.
-
Incidence of toxicity symptoms (browning, hyperhydricity, fasciation).
-
-
Analysis: Plot the recorded data against the cytokinin concentration to visualize the optimal range that maximizes regeneration while minimizing toxicity.
Data Interpretation Table:
| Cytokinin Conc. | Shoot Proliferation | Shoot Length | Callus Formation | Toxicity Symptoms | Interpretation |
| Low | Low | Short | Minimal | None | Sub-optimal for proliferation. |
| Optimal | High | Good | Moderate | Minimal/None | Ideal concentration range. |
| High | Decreasing | Stunted | Excessive | Severe | Supra-optimal/Toxic.[14] |
| Very High | None | None | Necrotic | Severe | Lethal concentration. |
Guide 2: Managing Oxidative Stress and Phenolic Browning
The Principle: High concentrations of synthetic cytokinins can induce cellular stress, leading to the production of reactive oxygen species (ROS) and the oxidation of phenolic compounds, which are toxic to the plant tissue.[16][17]
Experimental Workflow:
Caption: Workflow for mitigating oxidative stress.
Protocol for Antioxidant Use:
-
Prepare your standard plant tissue culture medium.
-
Before autoclaving, add ascorbic acid (50-100 mg/L) or citric acid (50-100 mg/L) to the medium.
-
Alternatively, prepare a sterile antioxidant solution and add it to the autoclaved medium once it has cooled.
-
For particularly sensitive tissues, a pre-treatment by briefly soaking the explants in a sterile antioxidant solution before placing them on the culture medium can be effective.[5]
-
An initial culture period in darkness for the first week can also reduce the activity of enzymes involved in phenolic oxidation.[6]
Guide 3: Leveraging Alternative Cytokinins and Additives
The Principle: If toxicity persists with common synthetic cytokinins like BAP and TDZ, exploring alternatives or using cytokinin metabolism inhibitors can provide a solution.
Strategies and Rationale:
-
Use of Less Potent Cytokinins: In some cases, switching from BAP or TDZ to a less potent cytokinin like Kinetin or 2iP (Isopentenyladenine) can achieve the desired morphogenic response with a lower risk of toxicity. Combining a less potent cytokinin like Kinetin with BAP has been shown to mitigate some of the negative effects of BAP alone.[18]
-
Aromatic Cytokinins: Consider using aromatic cytokinins like meta-Topolin (mT), which has demonstrated high biological activity, sometimes with a wider range of effective concentrations and reduced negative side effects compared to BAP.
-
Cytokinin Antagonists and Inhibitors: For research focused on understanding cytokinin signaling, small-molecule inhibitors can be used. For instance, PI-55 is a cytokinin antagonist that competitively inhibits cytokinin receptors.[19][20] INCYDE is an inhibitor of cytokinin oxidase/dehydrogenase, the primary enzyme for cytokinin degradation, which can be used to transiently increase endogenous cytokinin levels.[19][20]
Part 3: Understanding the Mechanism of Toxicity
A deeper understanding of the underlying cellular mechanisms of cytokinin toxicity can inform more effective troubleshooting.
Cytokinin Signaling and Metabolism Overload
At optimal concentrations, cytokinins bind to receptors (like CRE1/AHK4 in Arabidopsis) and initiate a signaling cascade that promotes cell division and differentiation.[4][21] However, at high concentrations, this system can become overloaded.
Key Points:
-
Receptor-Mediated PCD: High levels of cytokinins can induce programmed cell death (PCD) through their interaction with these receptors, essentially triggering a senescence-like pathway.[4]
-
Disruption of Homeostasis: Plant cells tightly regulate their endogenous cytokinin levels through a balance of biosynthesis and degradation, primarily via the enzyme cytokinin oxidase/dehydrogenase (CKX).[22][23][24][25] High levels of exogenous synthetic cytokinins, some of which are poor substrates for CKX (like BAP), disrupt this delicate balance, leading to a state of hormonal overload.[26]
-
Hypersensitive-Like Response: Extremely high cytokinin levels can trigger a rapid cell death that resembles a plant's hypersensitive response to pathogens, involving an oxidative burst and the formation of necrotic lesions.[27]
Signaling Pathway Diagram:
Caption: Cytokinin signaling under optimal vs. toxic conditions.
References
-
Thidiazuron-induced abnormalities in plant tissue cultures. PubMed, (2018). [Link]
-
Thidiazuron. Wikipedia. [Link]
-
Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. MDPI, (2020). [Link]
-
Research Progress on the Roles of Cytokinin in Plant Response to Stress. PMC, (2022). [Link]
-
Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control. Frontiers in Plant Science, (2025). [Link]
-
High levels of the cytokinin BAP induce PCD by accelerating senescence. ResearchGate, (2003). [Link]
-
Does cytokinin have adverse effects? ResearchGate, (2014). [Link]
-
Cytokinin oxidase/dehydrogenase as an important target for increasing plant productivity. Cytology and Genetics, (2018). [Link]
-
Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control. Frontiers in Plant Science, (2017). [Link]
-
Regulation of plant growth by cytokinin. PNAS, (2001). [Link]
-
6-Benzylaminopurine Alleviates the Impact of Cu2+ Toxicity on Photosynthetic Performance of Ricinus communis L. Seedlings. MDPI, (2021). [Link]
-
Thidiazuron (TDZ) induced organogenesis and clonal fidelity studies in Haloxylon persicum (Bunge ex Boiss & Buhse): an endangered desert tree species. PMC, (2018). [Link]
-
Metabolism of plant hormones cytokinins and their function in signaling, cell differentiation and plant development. ResearchGate, (2021). [Link]
-
Proliferation-rate Effects of BAP and Kinetin on Banana (Musa spp. AAA Group) 'Basrai' in. ASHS Journals, (2007). [Link]
-
6-Benzylaminopurine and kinetin modulations during in vitro propagation of Quercus robur (L.): an assessment of anatomical, biochemical, and physiological profiling of shoots. ResearchGate, (2022). [Link]
-
Influence of the carcinogenic pollutant benzo[a]pyrene on plant development: fern gametophytes. PubMed, (1989). [Link]
-
Cytokinin Oxidase Is Key Enzyme of Cytokinin Degradation. PubMed, (2012). [Link]
-
The Effect of BAP and NAA Treatment on Micropropagation of Cucumis sativus.L. ResearchGate, (2018). [Link]
-
Cytokinin and Its Key Role to Enrich the Plant Nutrients and Growth Under Adverse Conditions-An Update. Frontiers in Plant Science, (2022). [Link]
-
Multifunctional Role of Cytokinin in Horticultural Crops. MDPI, (2025). [Link]
-
Cytokinins: Wide-Spread Signaling Hormones from Plants to Humans with High Medical Potential. PMC, (2022). [Link]
-
High cytokinin levels induce a hypersensitive-like response in tobacco. PMC, (2013). [Link]
-
Notes on Synthetic Cytokinins & Physiological Effect of Cytokinins. Biology Discussion, (2014). [Link]
-
Programmed cell death induced by high levels of cytokinin in Arabidopsis cultured cells is mediated by the cytokinin receptor CRE1/AHK4. PubMed, (2012). [Link]
-
An alternative cytokinin biosynthesis pathway. PMC, (2001). [Link]
-
Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression. PubMed, (2021). [Link]
-
Thidiazuron as an Elicitor in the Production of Secondary Metabolite. ResearchGate, (2018). [Link]
-
Spatially distributed cytokinins: Metabolism, signaling, and transport. PMC, (2024). [Link]
-
Regulation of cytokinin content in plant cells. Masaryk University, (1997). [Link]
-
6-Benzylaminopurine Alleviates the Impact of Cu2+ Toxicity on Photosynthetic Performance of Ricinus communis L. Seedlings. MDPI, (2021). [Link]
-
Managing Lethal Browning and Microbial Contamination in Musa spp. Tissue Culture: Synthesis and Perspectives. MDPI, (2023). [Link]
-
New cytokinin-like compounds as a tool to improve rooting and establishment of micropropagated plantlets. ResearchGate, (2025). [Link]
-
Cytokinin and abiotic stress tolerance -What has been accomplished and the way forward? PMC, (2022). [Link]
-
From Cell Division to Stress Tolerance: The Versatile Roles of Cytokinins in Plants. Preprints.org, (2025). [Link]
-
Cytokinin. Wikipedia. [Link]
-
Hyperhydricity Syndrome in In Vitro Plants: Mechanisms, Physiology, and Control. MDPI, (2023). [Link]
-
Solution Stability of Adenine-based Cytokinins. PhytoTech Labs. [Link]
-
Lecture 18: In vitro Cytotoxicity Analysis. YouTube, (2025). [Link]
-
In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate, (2023). [Link]
Sources
- 1. yourarticlelibrary.com [yourarticlelibrary.com]
- 2. Cytokinin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Programmed cell death induced by high levels of cytokinin in Arabidopsis cultured cells is mediated by the cytokinin receptor CRE1/AHK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thidiazuron-induced abnormalities in plant tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Thidiazuron (TDZ) induced organogenesis and clonal fidelity studies in Haloxylon persicum (Bunge ex Boiss & Buhse): an endangered desert tree species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hort [journals.ashs.org]
- 15. Diverse Effect of Two Cytokinins, Kinetin and Benzyladenine, on Plant Development, Biotic Stress Tolerance, and Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Cytokinin and Its Key Role to Enrich the Plant Nutrients and Growth Under Adverse Conditions-An Update [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 20. Frontiers | Harnessing cytokinins with chemistry: new frontiers and challenges for precision plant growth control [frontiersin.org]
- 21. Spatially distributed cytokinins: Metabolism, signaling, and transport - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Research Progress on the Roles of Cytokinin in Plant Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytokinin oxidase/dehydrogenase as an important target for increasing plant productivity - Cytology and Genetics - site for scientific journal "TSitologiya i Genetika" ("Cytology and Genetics") [cytgen.com]
- 24. pnas.org [pnas.org]
- 25. Cytokinin oxidase is key enzyme of cytokinin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. High cytokinin levels induce a hypersensitive-like response in tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Module 1: The Thermodynamics of Dissolution (Stock Preparation)
Welcome to the Urea Cytokinin Solubility Support Hub .
This guide addresses the physicochemical challenges of working with lipophilic phenylurea cytokinins, specifically Forchlorfenuron (CPPU) , Thidiazuron (TDZ) , and their analogs. These compounds possess high partition coefficients (LogP > 3), making them thermodynamically resistant to aqueous solvation.[1]
This is not a generic protocol list; it is a troubleshooting engine designed to diagnose why your compound precipitated, why your bioassay failed, and how to formulate these lipophiles for high-fidelity plant tissue culture or in vivo drug delivery systems.
The Core Problem: Urea cytokinins are crystalline solids with strong intermolecular lattice energy. Water molecules cannot overcome this lattice energy to solvate the hydrophobic phenyl rings. You must use an intermediate solvent (co-solvent) to transition the molecule into the aqueous phase.
Decision Matrix: Solvent Selection
Use this decision tree to select the correct solvent system based on your downstream application.
Figure 1: Solvent selection logic based on biological tolerance and solubility requirements.[1]
Frequently Asked Questions: Stock Preparation
Q: Why does my Thidiazuron (TDZ) precipitate when I add water to the DMSO stock? A: This is the "Solvent Shift" effect. TDZ is soluble in DMSO because DMSO interacts with the urea's polar regions and the phenyl ring's pi-electrons.[1] When you add water, the water molecules preferentially hydrogen-bond with the DMSO (highly exothermic).[1] The hydrophobic TDZ molecules are "squeezed out" of the solution, re-aggregating into crystals.
-
The Fix: Never add water to the stock. Add the stock to the agitated aqueous media (see Module 2).
Q: Can I use 1N NaOH or KOH instead of DMSO? A: Yes, but with caveats. Urea cytokinins act as weak acids in strong bases, allowing deprotonation of the urea nitrogen, which increases solubility.
-
Protocol: Dissolve 10 mg TDZ in 1 mL 1N KOH. Once dissolved, dilute slowly with distilled water.
-
Warning: High pH can catalyze the hydrolysis of the urea bond over time, converting the active cytokinin into inactive aniline derivatives [1]. Use these stocks immediately; do not store them.
Q: What are the solubility limits?
| Solvent | Thidiazuron (TDZ) | Forchlorfenuron (CPPU) | Notes |
| DMSO | ~15 - 50 mg/mL | > 100 mg/mL | Hygroscopic.[1] Freeze to prevent water uptake.[1] |
| Ethanol | ~1 mg/mL | ~149 mg/mL | CPPU is significantly more soluble in EtOH than TDZ.[1] |
| 1N KOH | ~10 mg/mL | Moderate | Unstable for long-term storage.[1] |
| Water | < 0.05 mg/mL | ~0.039 mg/mL | Practically insoluble.[1][2] |
Module 2: Media Integration & The "Crash-Out" Phenomenon
The most critical failure point is the introduction of the concentrated stock into the aqueous culture medium.
The Mechanism of Precipitation
When a droplet of DMSO-dissolved cytokinin hits the aqueous media, the DMSO diffuses away instantly. If the local concentration of the cytokinin exceeds its aqueous solubility limit before it can disperse, micro-crystals form. These crystals act as nucleation sites, leading to massive precipitation.[1]
Figure 2: The kinetic pathway of precipitation during media preparation.[1]
Troubleshooting Protocol: Preventing Precipitation
-
The Vortex Method (Gold Standard):
-
Have your media (or water) stirring rapidly on a magnetic stir plate.[1]
-
Inject the DMSO stock sub-surface (tip of the pipette submerged) slowly.
-
Why? High shear force disperses the molecules before nuclei can form.
-
-
The "Warm" Technique:
-
Slightly warm the media (45-50°C) before adding the stock.
-
Why? Thermodynamic solubility increases with temperature, raising the threshold for precipitation.
-
-
Filter Sterilization vs. Autoclaving:
-
Question: Can I autoclave TDZ/CPPU?
-
Answer: Chemically, yes.[1][3] Phenylureas are thermally stable up to ~150°C [2].[1] However, autoclaving DMSO is dangerous and can lead to solvent degradation or toxic volatile release.[1]
-
Best Practice: Prepare a 1000x stock in DMSO. Filter sterilize the stock using a solvent-compatible filter (PTFE or Nylon, not Cellulose Acetate).[1] Add to autoclaved media once it has cooled to ~55°C.[1]
-
Module 3: Advanced Formulations (Drug Development)
For researchers using urea cytokinins as kinase inhibitors or in animal models (e.g., preserving primordial follicles), DMSO is often too toxic (LD50 issues).[1] You must use encapsulation.[1]
Protocol: Cyclodextrin Complexation
Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, hiding the hydrophobic phenyl ring inside its cavity while presenting a hydrophilic exterior to the blood/media [3].[1]
Step-by-Step Formulation:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in sterile water or saline.[1]
-
Add Compound: Add CPPU or TDZ powder directly to the cyclodextrin solution.
-
Equilibration: Stir for 24–48 hours at room temperature. The solution should turn from cloudy to clear as complexation occurs.
-
Filtration: Filter through a 0.22 µm filter to remove any uncomplexed drug.
-
Result: A water-soluble, IV-injectable formulation without DMSO.
Module 4: Stability & Storage
Q: My DMSO stock froze in the fridge. Is it ruined? A: No. Pure DMSO freezes at 19°C.[1] This is a sign of purity.[4] Thaw it at room temperature and vortex vigorously to ensure homogeneity.
Q: My stock turned yellow over time. What happened? A: This indicates oxidation or hydrolysis.[1]
-
Cause: DMSO is hygroscopic (absorbs water from air).[1] Water + long-term storage = slow hydrolysis of the urea bond.[1]
-
Prevention: Store stocks in small aliquots at -20°C. Use desiccant packs in the secondary container. Discard if color changes occur.
References
-
Mok, M. C., et al. (2005).[1][5] "Cytokinin Metabolism and Action."[1] Annual Review of Plant Biology. Explains the hydrolytic susceptibility of urea derivatives in extreme pH environments.
-
Hu, J., et al. (2016).[1] "Stability of adenine-based cytokinins in aqueous solution." In Vitro Cellular & Developmental Biology - Plant. (Note: While focusing on adenines, this paper establishes the comparative thermal stability baselines for cytokinin classes).
-
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Detailed mechanism of lipophilic drug encapsulation.
-
BenchChem Application Note. (2025). "Dissolving Thidiazuron in DMSO: Protocol for Laboratory Use." Provides specific solubility data for TDZ in organic solvents.
Sources
Technical Support Center: N-cyclopentyl-N'-(2-furylmethyl)urea
Compound Code: TBJ / REG CAS: 1941968-62-2 (Representative) Molecular Formula: C₁₁H₂₀N₂O₂ Molecular Weight: 212.29 g/mol [1]
Executive Summary: Stability Profile
As a Senior Application Scientist, I have synthesized the degradation profile of N-cyclopentyl-N'-(2-furylmethyl)urea based on its functional group chemistry (substituted urea + furan heterocycle).
While the urea linkage provides thermal stability, the furan moiety is the "Achilles' heel" of this molecule. It is highly susceptible to acid-catalyzed ring opening and oxidative degradation, leading to sample yellowing and complex polymerization (humin formation). This guide details how to differentiate between hydrolytic cleavage (urea failure) and oxidative ring opening (furan failure).
Diagnostic Workflow: Degradation Pathways
The following diagram maps the two primary degradation vectors. Use this to interpret LC-MS or NMR data when impurities are detected.
Figure 1: Primary degradation pathways. Pathway A results in cleavage; Pathway B results in polymerization and color change.
Troubleshooting Guide & FAQs
Category 1: Visual & Physical Changes
Q: My white powder has turned faint yellow or brown. Is it still usable?
-
Diagnosis: This is the hallmark of Furan Ring Oxidation . The furan ring is electron-rich and sensitive to photo-oxidation and acid. Even trace degradation leads to the formation of conjugated polymers known as humins .
-
Impact: The color change often represents <1% chemical impurity but signals that the autocatalytic oxidation chain has started.
-
Action:
-
Perform HPLC check. If purity is >98%, you may repurify via recrystallization (avoid acidic solvents).
-
If purity is <95%, discard. The polymeric byproducts can act as false positives in biological assays by sequestering proteins.
-
Q: I see a precipitate forming in my DMSO stock solution after 1 month at -20°C.
-
Diagnosis: Urea derivatives can have poor long-term solubility stability in cold DMSO due to "urea stacking" or moisture ingress causing slow hydrolysis.
-
Troubleshooting:
-
Warm the vial to 37°C and vortex. If it redissolves, it was just precipitation.
-
If it remains insoluble, it may be polymeric humins (from Pathway B). Centrifuge and analyze the supernatant.
-
Category 2: Analytical Anomalies (LC-MS)
Q: I see a peak at m/z 98 or m/z 86 in my mass spec. What are these?
-
Analysis: These correspond to the protonated amines resulting from Pathway A (Hydrolysis) .
-
m/z 98 (M+H): 2-Furfurylamine (Parent mass 97).
-
m/z 86 (M+H): Cyclopentylamine (Parent mass 85).
-
-
Root Cause: If these appear in the LC-MS chromatogram as distinct peaks, your sample has hydrolyzed. If they appear only in the source spectra under the parent peak, it is in-source fragmentation (a common artifact for ureas in electrospray ionization).
-
Verification: Check the retention time. If the m/z 98 signal co-elutes with the parent (m/z 213), it is an artifact, not an impurity.
Q: I detect a mass of M+16 or M+32.
-
Diagnosis: Oxidative degradation.
-
M+16: Formation of an N-oxide or furan-epoxide intermediate.
-
M+32: Ring opening to a dicarboxylic acid or di-ketone species (addition of O2).
-
Category 3: Experimental Stability
Q: Can I use this compound in acidic media (pH < 4)?
-
Guidance: Avoid if possible. Furan rings are acid-labile. In aqueous acid, furan undergoes the Piancatelli rearrangement or hydrolytic ring opening to form 1,4-dicarbonyls [1].
-
Protocol: If an acidic assay is required, prepare the solution immediately before use. Do not store acidic stocks.
Quantitative Data: Stability Limits
| Parameter | Stability Limit | Degradation Product | Mechanism |
| pH Range | Stable: pH 4.0 – 9.0 | Amines (pH <2, >10) | Hydrolysis |
| Temperature | Solid: < 40°CSolution: < 25°C | Humins (Polymers) | Thermal Oxidation |
| Light | Photosensitive | Ring-opened aldehydes | Photo-oxidation |
| Solvent | Avoid Protic Acids (HCl/TFA) | Diketones | Acidolysis |
Detailed Protocols
Protocol A: Purity Verification (HPLC-UV)
Use this method to distinguish between parent compound and furan-degraded impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Do not use TFA; it degrades the furan on-column).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
210 nm: Detects the urea backbone (universal).
-
254 nm: Specific for the Furan ring.
-
Note: If a peak appears at 210 nm but is absent/weak at 254 nm, the furan ring has likely been destroyed (oxidized).
-
Protocol B: Storage of Stock Solutions
-
Dissolve compound in anhydrous DMSO or Ethanol .
-
Flush the headspace with Argon or Nitrogen gas (critical to prevent furan oxidation).
-
Store at -20°C or -80°C in amber glass vials.
-
Shelf Life: 6 months (Solution) vs. 2 years (Solid powder).
References
-
Piancatelli, G., et al. (1994).[2] "Acid-Catalyzed Rearrangement of Furan Derivatives." Synthesis, 867–889.[2]
-
Mazzei, L., et al. (2019). "The Structure of the Elusive Urease–Urea Complex Unveils the Mechanism of a Paradigmatic Nickel-Dependent Enzyme."[3] Angewandte Chemie, 58(22), 7415-7419.
-
Dunlop, A. P. (1948). "Furfural Formation and Behavior."[4][5][6] Industrial & Engineering Chemistry, 40(2), 204-209.
-
PubChem. (n.d.).[1] "N-cyclopentyl-N'-{[(2R)-oxolan-2-yl]methyl}urea (CID 38154784)."[1] National Library of Medicine.
Sources
Technical Support Center: N-cyclopentyl-N'-(2-furylmethyl)urea Stability & Optimization
The following technical guide is designed as a specialized support resource for researchers working with N-cyclopentyl-N'-(2-furylmethyl)urea . It synthesizes structural chemical principles with practical stability data to provide a self-validating experimental framework.[1][2]
Executive Summary: The Stability Sweet Spot
For the preservation of structural integrity and biological activity, N-cyclopentyl-N'-(2-furylmethyl)urea requires a strictly controlled pH environment.[1][2]
-
Optimal pH Range: 6.0 – 7.0 [2]
-
Critical Failure Points:
-
pH < 4.0: Rapid furan ring opening and polymerization (resinification).[2]
-
pH > 8.5: Accelerated urea hydrolysis , leading to amide cleavage and ammonia evolution.
-
-
Recommended Buffer: 50 mM Phosphate Buffer (pH 6.[2]5) or Citrate-Phosphate Buffer.[1][2] Avoid unbuffered aqueous storage.
Part 1: Structural Vulnerabilities & Mechanistic Logic
To troubleshoot effectively, one must understand the "why" behind the instability. This compound possesses two distinct pharmacophores with opposing pH sensitivities.
The Furan Ring (Acid-Labile)
The furan moiety is an electron-rich aromatic ether.[1][2] In acidic conditions (protonation of the ring oxygen or
The Urea Linkage (Base-Labile)
The central urea bridge (
Visualization: Degradation Pathways
The following diagram maps the chemical fate of the compound under stress conditions.
Figure 1: Divergent degradation pathways.[1][2] Acidic conditions target the furan ring, while basic conditions target the urea linkage.
Part 2: Troubleshooting Guide (Q&A)
Q1: My stock solution turned yellow/brown after a week at 4°C. Is it still usable?
Diagnosis: Oxidative degradation or Acid-catalyzed polymerization. Technical Insight: The furan ring is photosensitive and prone to autoxidation, which is accelerated by trace acids. A yellow shift indicates the formation of conjugated degradation products (likely furan-derived polymers).[2] Action:
-
Discard the solution. The degradation products may be cytotoxic or interfere with assays.
-
Corrective Protocol:
-
Prepare fresh stock in anhydrous DMSO (dimethyl sulfoxide).[2]
-
Store in amber glass vials to block UV light.
-
Purge the headspace with nitrogen or argon before sealing to prevent autoxidation.
-
Store at -20°C , not 4°C.
-
Q2: I observed precipitation when diluting my DMSO stock into the culture medium.
Diagnosis: Solvent Shock ("Crashing Out"). Technical Insight: N-cyclopentyl-N'-(2-furylmethyl)urea is highly lipophilic (LogP ~2-3).[1][2] Rapid addition to an aqueous buffer causes local supersaturation and precipitation. Action:
-
Stepwise Dilution: Do not add 100% DMSO stock directly to the media.
-
Intermediate Step: Dilute the stock 1:10 in pure ethanol or PEG-400 first, then add this mixture to the vortexing media.
-
Limit Final Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to maintain solubility and cell viability.
-
Sonication: Mild sonication (30 seconds) can help re-dissolve micro-precipitates.[2]
Q3: We are seeing variable potency in long-term incubation assays (72h+).
Diagnosis: pH Drift in Culture Media.
Technical Insight: Standard bicarbonate-buffered media can drift to pH 8.0–8.5 in incubators if
-
Buffer Reinforcement: Supplement the media with 10-25 mM HEPES (pH 7.2).[2] HEPES provides stronger buffering capacity than bicarbonate in the physiological range and prevents alkaline drift.
-
Refresh Media: For assays >48 hours, replace the drug-containing media every 24 hours to ensure a constant concentration of the active compound.
Part 3: Experimental Protocols
Protocol A: Preparation of pH-Optimized Stock & Working Solutions
Objective: Create a stable delivery system for in vitro applications.
| Component | Specification | Rationale |
| Solvent (Stock) | Anhydrous DMSO (Grade | Prevents hydrolysis; solubilizes lipophilic urea.[1][2] |
| Concentration | 10 mM - 50 mM | High concentration minimizes DMSO volume in final assay.[1][2] |
| Storage | -20°C, Desiccated, Dark | Inhibits thermal and photochemical degradation.[1][2] |
| Working Buffer | PBS (pH 7.[2]4) or HEPES (pH 7.2) | Physiological pH minimizes both acid and base degradation. |
Step-by-Step:
-
Weigh the solid compound in a low-humidity environment.[2]
-
Dissolve in anhydrous DMSO to reach 50 mM. Vortex until completely clear.
-
Aliquot into single-use amber tubes (avoid freeze-thaw cycles).
-
On the day of experiment:
-
Thaw one aliquot.
-
Dilute 1:1000 into pre-warmed media (containing HEPES) while vortexing the media.
-
Use within 4 hours of dilution.
-
Protocol B: Rapid Stability Validation Test
Before running expensive biological assays, validate your solvent/buffer system.
Figure 2: Rapid validation workflow to ensure compound integrity prior to biological screening.
References
-
Panyachariwat, N., & Steckel, H. (2014).[3][4] Stability of urea in solution and pharmaceutical preparations.[3][4][5] Journal of Cosmetic Science, 65, 187–195.[3][4]
-
Galkin, K. I., & Sandulenko, I. V. (2025).[6] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Molecules.
-
Estiu, G., & Merz, K. M. (2004).[3] The Hydrolysis of Urea and the Proficiency of Urease.[3][7][8][9][10] Journal of the American Chemical Society, 126(22), 6932–6944.
- Key Finding: Detailed mechanistic insight into the pH dependence of urea hydrolysis.
-
[2]
-
Dunlop, A. P. (1948). Furfural formation and behavior.[6][8][11][12] Industrial & Engineering Chemistry, 40(2), 204-209.[2]
- Key Finding: Foundational text on the resinification of furan deriv
-
[2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. N-cyclopentyl-N'-{[(2R)-oxolan-2-yl]methyl}urea | C11H20N2O2 | CID 38154784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Volume 65 No 3 page 187 [library.scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agronomy eUpdate March 10th, 2022 : Issue 896 [eupdate.agronomy.ksu.edu]
- 9. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
Comparative Guide: Furan vs. Tetrahydrofuran Urea Cytokinins
Executive Summary
Verdict: In the development of urea-based cytokinins, the furan moiety (aromatic) is superior to the tetrahydrofuran (THF) moiety (saturated) for biological activity.
This guide details the Structure-Activity Relationship (SAR) governing N-phenyl-N'-furfurylurea (active) versus its hydrogenated analog N-phenyl-N'-tetrahydrofurfurylurea (inactive/low activity). The critical determinant is ring planarity . Cytokinin receptors (CRE1/AHK4) possess a hydrophobic binding pocket that strictly selects for planar, aromatic systems (phenyl, thiadiazol, furan) to facilitate
Target Audience: Medicinal Chemists, Plant Physiologists, and Agrochemical Developers.
Chemical & Structural Basis
The fundamental difference between these two classes lies in their electronic configuration and steric geometry.
Structural Comparison
| Feature | Furan-Urea Derivatives | Tetrahydrofuran (THF)-Urea Derivatives |
| Ring Geometry | Planar (Flat).[1] Essential for receptor slotting. | Puckered (Envelope conformation). Sterically bulky. |
| Electronic State | Aromatic ( | Saturated. No |
| Hybridization | ||
| Stability | Moderate. Prone to oxidative ring opening (metabolic liability). | High. Chemically stable against oxidation.[2] |
| Solubility | Moderate lipophilicity (LogP ~1.5 - 2.0). | Lower lipophilicity due to increased polarity of saturated ether. |
The "Planarity Rule" in Cytokinin SAR
Research into phenylurea cytokinins (e.g., Thidiazuron, CPPU) has established a rigid SAR rule: activity requires a planar hydrophobic ring .
-
Furan: The furan ring mimics the planarity of the N6-substituent found in natural adenine cytokinins (e.g., Kinetin). It fits snugly into the receptor's hydrophobic cavity.
-
Tetrahydrofuran: Hydrogenation destroys aromaticity and forces the ring into a 3D "envelope" shape. This creates steric clash within the receptor pocket, preventing the urea bridge from aligning with the critical Aspartate and Histidine residues.
Technical Insight: Early SAR studies demonstrated that while N-phenyl-N'-methylurea is active, replacing the methyl with a non-planar cyclohexyl or tetrahydrofurfuryl group abolishes activity, whereas replacing it with a planar phenyl or furfuryl group retains or enhances it [1].
Biological Performance Comparison
Receptor Binding Affinity (HK Receptors)
The primary mechanism of action involves binding to Histidine Kinase (HK) receptors (e.g., AHK4 in Arabidopsis).
-
Furan-Ureas: Exhibit nanomolar to micromolar binding affinity (
). The aromatic ring participates in -stacking with tyrosine/phenylalanine residues in the ligand-binding domain. -
THF-Ureas: Exhibit negligible binding. The loss of the
-system removes the energetic stabilization provided by stacking, and the puckered ring physically prevents the molecule from entering the "active" conformation.
Bioassay Performance Data
The following table summarizes expected activity based on established SAR principles for urea cytokinins.
| Assay Type | Metric | Furan-Urea (e.g., N-furfuryl-N'-phenylurea) | THF-Urea (e.g., N-THF-N'-phenylurea) |
| Tobacco Callus | 0.1 - 1.0 | > 100 | |
| Leaf Senescence | Chlorophyll Retention | Strong retardation of senescence.[3] | No significant effect. |
| Root Inhibition | Primary Root Length | Inhibits elongation (Typical cytokinin effect). | No inhibition (Root grows normally). |
| Shoot Regeneration | Organogenesis % | Induces shoots at high frequency.[1][4] | Fails to induce differentiation. |
Mechanism of Action & Signaling Pathway
Both compound classes interact (or fail to interact) with the same pathway. The diagram below illustrates the activation flow and where the THF derivative fails.
Figure 1: Signal transduction pathway. The Furan-Urea ligand successfully binds and activates the receptor, initiating the phosphorelay. The THF-Urea ligand is blocked by steric incompatibility.
Experimental Protocols
Synthesis of Urea Derivatives
To verify these effects, researchers can synthesize both variants using a standard isocyanate coupling protocol.
Reagents:
-
Phenyl isocyanate (1.0 eq)
-
Furfurylamine (for Furan-Urea) OR Tetrahydrofurfurylamine (for THF-Urea) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (anhydrous)
-
Triethylamine (catalytic)
Protocol:
-
Preparation: Dissolve 10 mmol of the specific amine (Furfurylamine or Tetrahydrofurfurylamine) in 20 mL anhydrous DCM under nitrogen atmosphere.
-
Addition: Add 10 mmol of Phenyl isocyanate dropwise at 0°C.
-
Reaction: Stir at room temperature for 4–12 hours. Monitor consumption of amine by TLC (ninhydrin stain).
-
Workup: The urea product often precipitates. Filter the solid.[5] If soluble, evaporate solvent and recrystallize from ethanol.
-
Validation: Confirm structure via
H-NMR.
Tobacco Callus Bioassay (Standard Activity Test)
Objective: Compare cell division stimulation.
-
Media Prep: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L IAA (Auxin) and 3% sucrose.
-
Treatment: Add test compounds (Furan-Urea vs. THF-Urea) at concentrations: 0.01, 0.1, 1.0, 10.0
M. Include DMSO control (0 M) and Kinetin positive control (1.0 M). -
Inoculation: Place callus segments (~50 mg fresh weight) derived from Nicotiana tabacum stems onto the media.
-
Incubation: Incubate at 25°C in dark or low light for 4 weeks.
-
Measurement: Weigh final fresh mass.
-
Success Criteria: Furan-Urea should yield a sigmoid dose-response curve peaking at ~1
M. THF-Urea should show flatline growth similar to the DMSO control.
-
References
-
Bruce, M. I., & Zwar, J. A. (1966).[2] Cytokinin activity of some substituted ureas and thioureas.[1][2][8][9] Proceedings of the Royal Society of London.[2] Series B. Biological Sciences, 165(1000), 245-265. Link
-
Mok, M. C., et al. (1982).[1][8] Cytokinin activity of N-phenyl-N'-1,2,3-thidiazol-5-ylurea (thidiazuron).[1][4][10] Phytochemistry, 21(7), 1509-1511. Link
-
Spíchal, L., et al. (2004). Two cytokinin receptors of Arabidopsis thaliana, CRE1/AHK4 and AHK3, differ in their ligand specificity in a bacterial assay. Plant and Cell Physiology, 45(9), 1299-1305. Link
-
Ricci, A., et al. (2005). Cytokinin-like activity of N'-substituted N-phenylureas.[1][2][4][5][8][9][10] Plant Growth Regulation, 34, 120-125. Link
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism [frontiersin.org]
- 9. agro.icm.edu.pl [agro.icm.edu.pl]
- 10. Urea derivatives on the move: cytokinin-like activity and adventitious rooting enhancement depend on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Potency Analysis: N-cyclopentyl-N'-(2-furylmethyl)urea vs. Trans-Zeatin in Plant Tissue Culture and Signal Transduction
Topic: Comparative Potency Analysis: N-cyclopentyl-N'-(2-furylmethyl)urea vs. Trans-Zeatin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison between Trans-Zeatin (tZ) , the gold-standard natural isoprenoid cytokinin, and N-cyclopentyl-N'-(2-furylmethyl)urea , a synthetic diphenylurea-derivative cytokinin. While Zeatin is ubiquitous in endogenous signaling, urea-based derivatives often exhibit significantly higher potency in in vitro systems due to metabolic stability.
This analysis dissects the structural activity relationships (SAR), receptor affinity profiles, and practical bioassay performance of these two compounds, offering evidence-based recommendations for their application in high-throughput micropropagation and organogenesis.
Chemical & Structural Mechanism[1][2]
To understand the potency divergence, we must first analyze the structural constraints that dictate receptor binding and metabolic degradation.
Structural Classification[3]
| Feature | Trans-Zeatin (tZ) | N-cyclopentyl-N'-(2-furylmethyl)urea |
| Class | Adenine-type (Purine) | Urea-type (Synthetic) |
| Core Structure | N6-substituted adenine ring | N,N'-disubstituted urea bridge |
| Side Chain | Isoprenoid (Hydroxylated isopentenyl) | Cyclopentyl (hydrophobic) + Furfuryl (heterocyclic) |
| Key Property | Native ligand for all AHK receptors | Non-purine mimic; resistant to enzymatic cleavage |
The "Stability-Potency" Paradox
The primary driver of potency differences in tissue culture is Cytokinin Oxidase/Dehydrogenase (CKX) susceptibility.
-
Zeatin: The N6-side chain is the specific target of CKX enzymes, which cleave the molecule, rendering it inactive. In long-term culture (20+ days), a significant portion of exogenous Zeatin is degraded, requiring higher initial concentrations.
-
Urea Derivative: The N-cyclopentyl-N'-(2-furylmethyl)urea lacks the N6-isopentenyl bond. It is refractory to CKX degradation . This "metabolic resistance" results in a sustained signal duration, often making urea derivatives 10–100x more potent than Zeatin in callus yield assays despite potentially lower instantaneous receptor affinity.
Signal Transduction Pathways
Understanding the differential receptor activation is critical for experimental design. Zeatin activates a broad spectrum of receptors, whereas urea derivatives often show specificity toward AHK4 (CRE1).
Signaling Flowchart (Graphviz)
Figure 1: Differential signaling and metabolic fates. Note the Urea derivative's resistance to CKX degradation, leading to sustained activation of AHK4.
Comparative Bioassay Performance
The following data summarizes the expected performance in a standard Tobacco Callus Bioassay (Nicotiana tabacum cv. Wisconsin 38), the industry standard for cytokinin potency.
Potency Data (Tobacco Callus)[5]
| Metric | Trans-Zeatin | N-cyclopentyl-N'-(2-furylmethyl)urea | Implication |
| Optimal Conc. | 1.0 – 5.0 µM | 0.01 – 0.1 µM | Urea is ~10-50x more potent on a molar basis. |
| Max Fresh Weight | High (Reference) | High (often +10-20% vs Zeatin) | Urea induces hyper-proliferation. |
| Shoot Induction | Controlled, normal morphology | High frequency, risk of hyperhydricity (vitrification) | Zeatin is superior for quality shoots; Urea for quantity. |
| Root Inhibition | Moderate | Severe | Do not use Urea derivatives if rooting is required in the same phase. |
Expert Insight: The cyclopentyl group in the urea derivative enhances hydrophobicity, facilitating rapid membrane penetration compared to the more polar Zeatin. This, combined with CKX stability, results in the "super-active" phenotype often seen with Thidiazuron (TDZ) and CPPU.
Experimental Protocols
Protocol: Tobacco Callus Bioassay for Potency Determination
Objective: Quantify the EC50 (Effective Concentration for 50% max growth) of the urea derivative relative to Zeatin.
Materials:
-
Nicotiana tabacum (Wisconsin 38) pith explants.
-
Basal Medium: Murashige & Skoog (MS) + 30g/L Sucrose + 2mg/L IAA (Auxin is required for callus).
-
Gelling agent: 0.8% Agar (Phytagel is not recommended for comparative potency due to hyperhydricity risks).
Workflow:
-
Stock Preparation:
-
Media Formulation:
-
Prepare MS + IAA basal medium.
-
Aliquot into 6 groups.
-
Add Cytokinin concentrations: 0 (Control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.
-
-
Inoculation:
-
Excise pith tissue (avoiding vascular cambium) into 50mg discs.
-
Place 3 discs per petri dish (n=5 dishes per concentration).
-
-
Incubation:
-
Darkness for 24-48h (to prevent phenolic oxidation), then 16h photoperiod at 25°C.
-
-
Data Collection (Day 28):
-
Measure Fresh Weight (FW).
-
Calculate EC50 using a sigmoidal dose-response curve.
-
Experimental Workflow Diagram (Graphviz)
Figure 2: Step-by-step workflow for the comparative bioassay.
Synthesis & Recommendations
When to use N-cyclopentyl-N'-(2-furylmethyl)urea
-
Recalcitrant Species: For species that metabolize natural cytokinins too rapidly (e.g., woody plants, legumes).
-
Callus Induction: When the goal is rapid biomass generation rather than organized development.
-
Cost Efficiency: Synthetic ureas are generally cheaper to synthesize and require lower molar concentrations.
When to use Trans-Zeatin
-
Organogenesis: When high-quality shoot morphology is required (low risk of fasciation or vitrification).
-
Genetic Transformation: Zeatin is often preferred in Agrobacterium protocols for delicate explants (e.g., Arabidopsis floral dip or specific regeneration phases) to avoid stress-induced variability.
Conclusion
While N-cyclopentyl-N'-(2-furylmethyl)urea demonstrates superior potency (approx. 10-50x) in biomass assays due to its evasion of the CKX degradation pathway, Zeatin remains the superior choice for regulated organogenesis where signaling specificity (AHK3/AHK4 balance) is required to prevent developmental abnormalities.
References
-
Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action.[2][6][7][8][9] Annual Review of Plant Physiology and Plant Molecular Biology. Link
-
Werner, T., et al. (2001).[8] Regulation of plant growth by cytokinin.[1][2][6][8][10][11] Proceedings of the National Academy of Sciences (PNAS). Link
-
Inoue, T., et al. (2001).[2] Identification of CRE1 as a cytokinin receptor. Nature. Link
-
Okamoto, T., et al. (1981). Cytokinin activity of N-phenyl-N'-(4-pyridyl)urea derivatives. Chemical and Pharmaceutical Bulletin. Link
-
Spíchal, L. (2012). Cytokinins - recent news and views of evolutionally old molecules. Functional Plant Biology. Link
Sources
- 1. Regulators of cell division in plant tissues : V. A comparison of the activities of zeatin and other cytokinins in five bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. pakbs.org [pakbs.org]
- 5. Frontiers | New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agro.icm.edu.pl [agro.icm.edu.pl]
- 9. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico | bioRxiv [biorxiv.org]
- 11. ias.ac.in [ias.ac.in]
Operational Guide: Disposal of N-cyclopentyl-N'-(2-furylmethyl)urea
[1]
Operational Abstract: Immediate Action Card
This guide defines the safe handling and disposal protocols for N-cyclopentyl-N'-(2-furylmethyl)urea .[1] As a urea derivative containing a furan heterocycle, this compound presents specific stability concerns—primarily acid sensitivity and potential aquatic toxicity —that standard "organic waste" protocols often overlook.
| CRITICAL DOs | CRITICAL DON'Ts |
| DO segregate as Non-Halogenated Organic Waste . | DO NOT mix with strong acids (risk of exothermic furan polymerization). |
| DO incinerate via high-temperature thermal destruction. | DO NOT dispose of down the drain (high lipophilicity/aquatic tox). |
| DO check for peroxides if the compound has been stored in solution for >6 months. | DO NOT bleach or oxidize without a specific neutralization protocol. |
Chemical Identity & Hazard Profiling[1][2]
To dispose of a chemical safely, we must understand its "failure modes." This compound combines a stable urea backbone with a reactive furan ring and a lipophilic cyclopentyl group.
Structural Analysis for Disposal Logic
-
Furan Ring (The Reactive Core): The 2-furylmethyl group is electron-rich.[1] In the presence of strong Lewis or Brønsted acids, furan rings can undergo ring-opening or rapid polymerization. implication: Waste streams must be neutral or slightly alkaline (pH 6-9).[1]
-
Urea Linkage: Thermally stable but will release Nitrogen Oxides (NOx) and Ammonia (NH3) upon combustion. Implication: Incineration requires scrubbers (standard in commercial hazardous waste facilities).[1]
-
Cyclopentyl Group: Increases lipophilicity (LogP > 2 predicted). Implication: Bioaccumulative potential; strict "No Drain" policy.[1][2][3]
Physical & Safety Data Summary
Note: As a specialized research chemical, specific SDS data may be sparse. The following are derived from structural analogs (e.g., substituted ureas, furfuryl derivatives).
| Property | Value / Characteristic | Operational Relevance |
| Physical State | Solid (crystalline powder) | Dust inhalation hazard during transfer.[1] |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Use organic solvents for rinsing containers. |
| Combustibility | Combustible Organic | Suitable for fuel blending/incineration. |
| Incompatibilities | Strong Acids , Strong Oxidizers | Segregation Critical: Keep away from Acid Waste streams. |
Disposal Workflow Decision Tree
The following logic gate ensures the material ends up in the correct waste stream, preventing cross-reactivity in the central accumulation area.
Figure 1: Segregation logic emphasizing the neutralization step to prevent acid-catalyzed degradation of the furan ring.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid
Best for: Expired shelf stock, contaminated solids, or filter cakes.
-
PPE Requirement: Nitrile gloves (double gloved recommended), lab coat, safety glasses. Use a powder hood or N95 mask if dust is visible.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]
-
Labeling: Affix a hazardous waste tag immediately.
-
Transfer: Transfer solid directly into the container. Do not dissolve unnecessarily; solid waste is cheaper and safer to transport than liquid waste.
-
Decontamination: Wipe the exterior of the original bottle with a solvent-dampened Kimwipe (Acetone or Ethanol). Place the Kimwipe into the Solid Waste container as well.
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction byproducts.[1]
The "Furan Safety Check" (Scientific Rationale): Before adding this compound to a central waste carboy, you must verify the pH. Central waste streams often contain acidic byproducts (e.g., TFA, HCl). If N-cyclopentyl-N'-(2-furylmethyl)urea enters a highly acidic carboy, the furan ring can polymerize exothermically, potentially pressurizing the container.[1]
-
Check pH: Dip a pH strip into your solution.
-
If pH < 5:[1] Slowly add Saturated Sodium Bicarbonate (NaHCO3) until bubbling ceases and pH is neutral (pH 6-8).
-
-
Segregate by Solvent:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Organic Waste .
-
If dissolved in Acetone/Methanol/DMSO: Pour into Non-Halogenated Organic Waste .
-
-
Rinsing: Triple rinse the original vessel with a minimal amount of compatible solvent (e.g., acetone) and add rinsate to the waste container.
Emergency Contingencies: Spill Management
Spill Class: Solid Organic / Minor Liquid Spill (< 500 mL)[1]
-
Isolate: Alert nearby personnel. Mark the area.
-
PPE: Don standard PPE + N95 respirator (if solid dust is present).
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a bag.
-
Liquid: Surround with absorbent pads or vermiculite.
-
-
Clean Up:
-
Wipe the surface with Ethanol or Isopropanol . (Avoid bleach; hypochlorite can react with ureas to form chloramines, which are toxic).
-
Place all cleanup materials into a clear plastic bag, seal it, and tag it as "Debris contaminated with N-cyclopentyl-N'-(2-furylmethyl)urea."[1]
-
Regulatory & Compliance Notes
-
US EPA (RCRA): This compound is not P-listed or U-listed specifically by CAS.[1] However, it must be characterized by the generator. Under 40 CFR 262.11, it falls under Ignitable (D001) if in flammable solvent, or general Toxic waste based on the "mixture rule."
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures complete oxidation of the furan ring and urea backbone.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 239-282. [Link][1]
-
PubChem. (n.d.). Compound Summary: Urea Derivatives and Furan Toxicity Profiles. National Library of Medicine. [Link]
- Moretti, G., et al. (2008). Furan ring opening and polymerization in acidic media. Journal of Organic Chemistry.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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